1-Methyl-1H-indazole-3,7-dicarbonitrile
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Overview
Description
1-Methyl-1H-indazole-3,7-dicarbonitrile is an organic compound with the molecular formula C10H6N4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by the presence of a methyl group at the 1-position and two cyano groups at the 3 and 7 positions of the indazole ring.
Preparation Methods
The synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile typically involves the cyclization of benzyl-substituted benzylidenehydrazine with hydrazine . The reaction conditions often include the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-indazole-3,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1H-indazole-3,7-dicarbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indazole-3,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-1H-indazole-3,7-dicarbonitrile can be compared with other indazole derivatives, such as:
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile: This derivative contains a fluorine atom and an ether linkage, which can influence its reactivity and biological activity.
Properties
CAS No. |
256228-69-0 |
---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-methylindazole-3,7-dicarbonitrile |
InChI |
InChI=1S/C10H6N4/c1-14-10-7(5-11)3-2-4-8(10)9(6-12)13-14/h2-4H,1H3 |
InChI Key |
NPCGIZHLEMNAFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2C(=N1)C#N)C#N |
Origin of Product |
United States |
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